See also: Maropitant Citrate (has salt form).
Maropitant
CAS No.: 147116-67-4
Cat. No.: VC0003064
Molecular Formula: C32H40N2O
Molecular Weight: 468.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147116-67-4 |
---|---|
Molecular Formula | C32H40N2O |
Molecular Weight | 468.7 g/mol |
IUPAC Name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Standard InChI | InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1 |
Standard InChI Key | OMPCVMLFFSQFIX-CONSDPRKSA-N |
Isomeric SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Appearance | white solid powder |
Pharmacodynamics: Targeting the Neurokinin Pathway
Neurokinin-1 Receptor Antagonism
Maropitant’s high affinity for NK-1 receptors (Ki = 0.08 nM in dogs) ensures prolonged occupancy, blocking SP’s emetogenic and pro-inflammatory actions . In dogs, maropitant reduced vomiting due to motion sickness by 76.5–86.1% when administered 2–10 hours before travel . Comparative studies in cats with CKD demonstrated a median reduction of vomiting episodes from 2 (placebo) to 0 (maropitant) over 14 days (P < 0.01) .
Beyond Antiemesis: Analgesic and Anti-Inflammatory Effects
Emerging evidence suggests maropitant modulates visceral pain and inflammation. In rabbits—a species incapable of vomiting—maropitant reduced ileus-related discomfort and lowered minimum alveolar concentrations (MAC) of inhalant anesthetics, likely via spinal NK-1 receptor inhibition . These findings align with SP’s role in nociception, opening avenues for maropitant’s use in multimodal analgesia .
Pharmacokinetics: Species-Specific Profiles
Dogs and Cats
In dogs, maropitant exhibits dose-linear pharmacokinetics with 90.7% subcutaneous (SC) bioavailability and a terminal half-life (t₁/₂λz) of 14–17 hours . A 2 mg/kg SC dose achieves plasma concentrations >100 ng/mL for 24 hours, sufficient for antiemetic efficacy . Cats show similar bioavailability (117%) but faster clearance, necessitating daily dosing .
Avian Species
Pharmacokinetic studies in Rhode Island Red hens revealed lower bioavailability (60%) and higher clearance compared to mammals. A 2 mg/kg SC dose achieved a Cₘₐₓ of 1,195.2 ng/mL, with t₁/₂λz of 8.58 hours (Table 1).
Table 1. Pharmacokinetic Parameters of Maropitant in Hens
Parameter | 1 mg/kg SC | 2 mg/kg SC |
---|---|---|
Cₘₐₓ (ng/mL) | 915.6 ± 312.8 | 1,195.2 ± 320.2 |
t₁/₂λz (hours) | 8.47 ± 2.24 | 8.58 ± 2.6 |
AUC₀→∞ (h·ng/mL) | 8,861.7 ± 4,524.9 | 15,687.4 ± 10,713.7 |
Clinical Applications in Veterinary Medicine
Dogs: Motion Sickness and Chemotherapy-Induced Vomiting
In randomized trials, maropitant (8 mg/kg orally) reduced motion sickness-induced vomiting by 76.5–86.1% compared to placebo . For acute vomiting, maropitant (1 mg/kg SC) outperformed metoclopramide, with 97% of dogs achieving vomiting cessation versus 71% (P < 0.01) .
Cats: Chronic Kidney Disease Management
In cats with International Renal Interest Society (IRIS) Stage II/III CKD, maropitant (4 mg/day orally) significantly reduced vomiting frequency (median 0 vs. 2 episodes; P < 0.01) without altering serum creatinine or weight . This supports its role in palliative care for CKD patients.
Off-Label Uses: Rabbits and Avian Species
Though rabbits lack a vomiting reflex, maropitant (10 mg/kg SC) elevated plasma concentrations comparable to therapeutic levels in dogs, suggesting utility in managing ileus or visceral pain . In hens, maropitant’s pharmacokinetic profile supports q12–24h dosing for emesis control .
Special Considerations and Future Directions
Perioperative Use
Maropitant (1 mg/kg IV) reduces opioid-induced vomiting in 89% of dogs undergoing surgery, enhancing recovery quality . Its MAC-sparing effects (15–20% reduction in isoflurane requirements) warrant further study in anesthetic protocols .
Chronic Administration and Drug Interactions
Long-term maropitant use in cats with CKD demonstrated no renal toxicity, supporting its safety for chronic conditions . Hepatic metabolism via CYP3A4 suggests potential interactions with ketoconazole or phenobarbital, though clinical relevance remains unconfirmed .
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